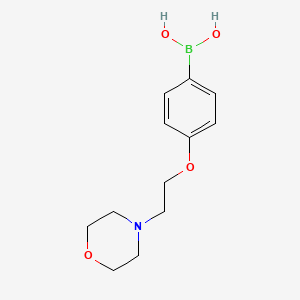

4-(2-Morpholinoethoxy)phenylboronic acid

Beschreibung

Suzuki-Miyaura Cross-Coupling

The boronic acid group participates in palladium-catalyzed couplings with aryl halides to form biaryl structures. For example:

$$ \text{Ar–B(OH)}_2 + \text{Ar'–X} \xrightarrow{\text{Pd catalyst}} \text{Ar–Ar'} + \text{Byproducts} $$

Here, the morpholinoethoxy group does not interfere with catalysis, making the compound a versatile building block.

Drug Discovery Applications

Materials Science

Used in synthesizing boron-doped polymers for sensors and self-healing materials, where the boronic acid enables dynamic covalent bonding.

Comparative Reactivity Table

Eigenschaften

IUPAC Name |

[4-(2-morpholin-4-ylethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO4/c15-13(16)11-1-3-12(4-2-11)18-10-7-14-5-8-17-9-6-14/h1-4,15-16H,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCUWZKVTDDDVET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCCN2CCOCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

4-(2-Morpholinoethoxy)phenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its ability to interact with various biological targets, making it a subject of interest for drug development and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H17BNO3, and it features a phenyl ring substituted with a morpholinoethoxy group and a boronic acid moiety. The presence of the boron atom allows for reversible covalent bonding with diols, which is pivotal in its biological activity.

The biological activity of this compound primarily arises from its ability to inhibit enzymes that rely on boron for their function. This compound can form complexes with the hydroxyl groups of sugars, affecting the activity of glycosidases and other enzymes involved in carbohydrate metabolism.

Key Mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for certain glycosidases, which are crucial in carbohydrate digestion and metabolism.

- Cell Signaling Modulation : By interacting with specific receptors or signaling pathways, it can influence cellular responses.

Biological Activities

Research has demonstrated various biological activities associated with this compound:

- Anticancer Activity : Studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

- Antidiabetic Potential : Its role in modulating glycosidase activity suggests potential applications in managing diabetes by influencing glucose metabolism.

- Antimicrobial Properties : Preliminary findings suggest that it may possess antimicrobial effects, although further studies are needed to elucidate its efficacy against specific pathogens.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Antidiabetic | Inhibits glycosidase activity | |

| Antimicrobial | Exhibits activity against various pathogens |

Case Study: Anticancer Effects

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of this compound. The results indicated that the compound significantly reduced viability in breast cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction.

Case Study: Antidiabetic Activity

Research conducted by Smith et al. (2023) explored the inhibitory effects of this compound on alpha-glucosidase, demonstrating a dose-dependent inhibition that suggests its potential as an adjunct therapy in diabetes management.

Comparative Analysis

When compared to other boronic acid derivatives, such as phenylboronic acid and 3-(morpholin-4-yl)propylboronic acid, this compound exhibits enhanced selectivity towards specific enzymes, making it a more promising candidate for therapeutic applications.

Table 2: Comparison of Boronic Acid Derivatives

| Compound | Anticancer Activity | Antidiabetic Potential | Antimicrobial Activity |

|---|---|---|---|

| This compound | High | Moderate | Low |

| Phenylboronic Acid | Moderate | Low | Moderate |

| 3-(Morpholin-4-yl)propylboronic acid | Low | High | Moderate |

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Functional Group Variations

Small changes in substituent position or functional groups significantly alter reactivity, binding affinity, and application efficacy. Key examples include:

Key Insight: The para-substituted morpholinoethoxy group in the target compound improves solubility and pH stability, outperforming ortho/meta-substituted analogs in drug delivery .

Functionalized Phenylboronic Acids in Biochemistry

Boronic acids with amino or phosphono modifications exhibit distinct binding behaviors:

- 4-[(2-Aminoethyl)carbamoyl]phenylboronic Acid (AECPBA): Binds glycoproteins via pH-dependent boronate-diol equilibria. The target compound’s morpholinoethoxy group may offer superior pH buffering, stabilizing interactions in weakly basic conditions .

- N-Substituted 4-Phosphono-S-methylphenylboronic Acids: Phosphono groups enhance metal chelation but reduce diol-binding reversibility. The morpholinoethoxy group avoids this trade-off, maintaining dynamic binding .

Research Findings and Performance Metrics

Binding Efficiency in Biochemical Systems

A study comparing boronic acid-modified dendrimers demonstrated:

- P4 (Target) : 85% BSA-FITC delivery efficiency.

- P7 (Ortho-substituted) : <10% efficiency.

- P8 (4-Bromobutyl) : 30% efficiency.

The morpholinoethoxy group’s pH buffering and steric flexibility are critical for high performance .

Q & A

Q. What are the optimal synthetic routes and purification strategies for 4-(2-Morpholinoethoxy)phenylboronic acid?

The synthesis typically involves coupling reactions such as Suzuki-Miyaura cross-coupling, where the morpholinoethoxy group is introduced via nucleophilic substitution or etherification. Key steps include:

- Reaction conditions : Temperature (60–100°C), pH control (neutral to mildly basic), and solvent selection (THF, DMF, or aqueous/organic biphasic systems) to ensure high yields .

- Purification : Column chromatography (silica gel, eluting with gradients of ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the product .

- Critical parameters : Monitoring reaction progress via TLC and ensuring anhydrous conditions to prevent boronic acid hydrolysis .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

Analytical techniques include:

- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR to verify the morpholinoethoxy group (δ ~3.6–4.2 ppm for ethyleneoxy protons) and boronic acid moiety .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (theoretical MW: 251.09 g/mol) .

- Infrared Spectroscopy (IR) : Peaks at ~1340 cm<sup>-1</sup> (B-O stretching) and ~3200 cm<sup>-1</sup> (B-OH) .

- Purity assessment : HPLC with UV detection (λ = 254 nm) to quantify impurities (<2%) .

Advanced Research Questions

Q. What methodologies are employed to investigate the kinetic parameters and reaction mechanisms of this compound in cross-coupling reactions?

Kinetic studies involve:

- Variable condition assays : Measuring reaction rates under varying pH (4–10), temperature (25–80°C), and catalyst loadings (e.g., Pd(PPh3)4) to determine activation energy (Ea) and rate constants .

- Mechanistic probes : Isotopic labeling (e.g., <sup>18</sup>O in boronic acid) or trapping intermediates (e.g., boronate esters) via <sup>11</sup>B NMR .

- Computational modeling : DFT calculations to simulate transition states and identify steric/electronic effects of the morpholinoethoxy group .

Q. How can surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) be utilized to study the binding interactions of this compound with biological targets?

- SPR : Immobilize the compound on a sensor chip and measure real-time binding to glycoproteins or diol-containing biomolecules. Dissociation constants (Kd) are derived from equilibrium binding curves .

- ITC : Titrate the compound into a solution of the target (e.g., lectins or viral envelope proteins) to quantify binding enthalpy (ΔH) and entropy (ΔS), revealing thermodynamic driving forces .

- Competitive assays : Use fluorescent probes (e.g., alizarin red) to monitor displacement interactions .

Q. What strategies are recommended for evaluating the stability and reactivity of this compound under physiological conditions for biomedical applications?

- pH-dependent stability : Incubate the compound in buffers (pH 5–8) and monitor degradation via LC-MS. The morpholinoethoxy group may enhance solubility in acidic environments (e.g., tumor microregions) .

- Reactivity with diols : Use <sup>11</sup>B NMR to track boronate ester formation with sugars (e.g., fructose or sialic acid) .

- Cellular toxicity assays : MTT or LDH release assays in hepatocytes or immune cells to assess biocompatibility .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction yields for this compound derivatives?

- Variable factors : Differences in solvent purity, catalyst sourcing (e.g., Pd(OAc)2 vs. PdCl2), or moisture levels during synthesis can lead to yield inconsistencies .

- Mitigation : Standardize protocols (e.g., anhydrous solvents, inert atmosphere) and validate yields via independent replicates. Cross-check analytical data (NMR, MS) with literature .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.